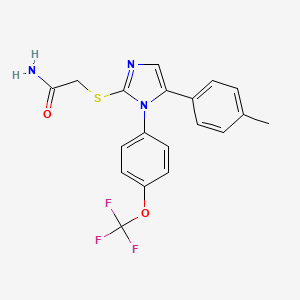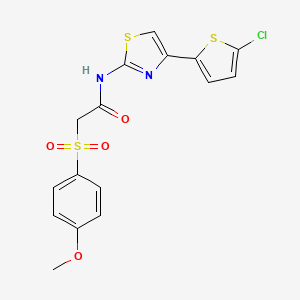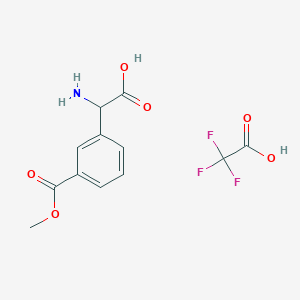
2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The molecule also contains a pyrrolidine ring, which is a common structure in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and MS, as well as single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the sulfonamide group could potentially undergo hydrolysis, and the pyrrolidine ring could participate in various ring-opening reactions .Scientific Research Applications
Photophysical and Photochemical Applications
- Novel benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds, including zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives, exhibit photosensitizing abilities suitable for photocatalytic applications. Their properties suggest potential for use in photodynamic therapy, an alternative therapy in cancer treatment due to good solubility, favorable fluorescence, and adequate singlet oxygen production (Öncül, Öztürk, & Pişkin, 2021; Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Catalytic Applications
- Research into palladium aryl sulfonate phosphine catalysts reveals their efficacy in the copolymerization of acrylates with ethene. These findings underscore the versatility of benzenesulfonamide derivatives in facilitating polymerization processes, potentially enhancing the synthesis of high molecular weight polymers (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).
Structural and Supramolecular Chemistry
- Studies on N-substituted benzenesulfonamides, including those with pyridin-2-yl groups, have contributed to the understanding of molecular and supramolecular structures. These compounds exhibit interesting behaviors, such as hydrogen bonding and π-π stacking, which are crucial for the development of new materials and drug molecules (Jacobs, Chan, & O'Connor, 2013).
Photodegradation and Environmental Applications
- The photodegradation of sulfonamide antibiotics, such as sulfamethoxazole, has been examined, revealing insights into the environmental fate and degradation pathways of these compounds. Understanding the photolabile nature of such molecules can guide the development of more sustainable pharmaceuticals and inform environmental monitoring practices (Zhou & Moore, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-6-7-15(23-2)16(11-13)24(21,22)19-14-8-10-20(12-14)17-5-3-4-9-18-17/h3-7,9,11,14,19H,8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGXXEBLGZHWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2994270.png)


